3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine synthesis protocols
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine synthesis protocols
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Introduction
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates both a pyridazine and a pyrazole moiety, makes it a valuable scaffold and building block for the synthesis of novel therapeutic agents. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antihypertensive, analgesic, and anticancer properties. Similarly, pyrazole-containing compounds are prominent in pharmaceuticals, with applications as anti-inflammatory, antimicrobial, and kinase-inhibiting agents. The combination of these two pharmacophores in a single molecule offers the potential for synergistic or unique biological effects.
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, grounded in established chemical principles and supported by literature precedents for analogous structures. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic rationale to empower researchers to troubleshoot and adapt these methods for their specific needs.
Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves disconnecting the C-C bond between the pyridazine and pyrazole rings or targeting the C-Cl bond for its formation from a precursor. Two primary retrosynthetic pathways are considered the most viable:
Caption: Retrosynthetic analysis of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This approach is a modern and highly efficient method for constructing the C-C bond between the two heterocyclic rings. It offers the advantage of proceeding under relatively mild conditions with high functional group tolerance. The key transformation is the selective mono-arylation of 3,6-dichloropyridazine.
Causality Behind Experimental Choices
The choice of a palladium catalyst and a suitable ligand is critical for achieving high selectivity and yield. N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands are often employed to promote the desired reactivity at one of the C-Cl bonds of the dichloropyridazine. The base is essential for the transmetalation step of the catalytic cycle, and the solvent system is chosen to ensure the solubility of all reactants and intermediates.
Experimental Protocol
Step 1: Synthesis of (1-Methyl-1H-pyrazol-4-yl)boronic acid
This starting material can be prepared from 1-methyl-4-bromopyrazole via a lithium-halogen exchange followed by quenching with a trialkyl borate.
Step 2: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
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To a solution of 3,6-dichloropyridazine (1.0 eq) and (1-methyl-1H-pyrazol-4-yl)boronic acid (1.1 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1) is added sodium carbonate (2.0 eq).
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The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added, and the reaction mixture is heated to 80-90 °C under an inert atmosphere.[1][2]
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The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.
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Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
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The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ or K₃PO₄ |
| Solvent | DME/Water or Toluene/Ethanol/Water |
| Temperature | 80-100 °C |
| Typical Yield | 60-85% |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Route 2: Synthesis via a Pyridazinone Intermediate
This classical approach involves the initial formation of a pyridazinone ring, followed by chlorination to yield the target compound. This two-step process is robust and often used for the large-scale synthesis of pyridazine derivatives.
Causality Behind Experimental Choices
The formation of the pyridazinone ring relies on the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. The subsequent chlorination step typically employs a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which effectively converts the pyridazinone's amide functionality into a chloro group.
Experimental Protocol
Step 1: Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
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A mixture of a suitable 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid derivative (1.0 eq) and hydrazine hydrate (1.2 eq) in a solvent such as ethanol or acetic acid is heated to reflux.[3]
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
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The solid is washed with cold ethanol and dried to yield the pyridazinone intermediate.
Step 2: Chlorination of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
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A suspension of the pyridazinone from the previous step (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq) is heated to reflux (approximately 105-110 °C).[4]
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The reaction is maintained at reflux until the starting material is fully consumed, as indicated by TLC.
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The reaction mixture is then cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
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The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.
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The aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.
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The solid product is collected by filtration, washed thoroughly with water, and dried.
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If necessary, the product can be further purified by recrystallization or column chromatography.
| Parameter | Value |
| Chlorinating Agent | POCl₃ or SOCl₂ |
| Solvent | Neat POCl₃ or a high-boiling solvent like toluene |
| Temperature | 100-120 °C |
| Typical Yield | 70-90% |
Characterization
The final product, 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS No. 943541-20-6), should be characterized by standard analytical techniques to confirm its identity and purity.
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¹H NMR: Expected signals would include singlets for the pyrazole protons and the N-methyl group, and doublets for the pyridazine protons.
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¹³C NMR: The spectrum should show distinct signals for all eight carbon atoms in the molecule.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the compound (C₈H₇ClN₄, MW: 194.62 g/mol ), with the characteristic isotopic pattern for a chlorine-containing molecule.[5][6]
Conclusion
The synthesis of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine can be reliably achieved through two primary synthetic strategies: a modern palladium-catalyzed Suzuki-Miyaura cross-coupling and a classical pyridazinone formation followed by chlorination. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both methods, when executed with care and attention to the principles outlined in this guide, provide efficient access to this valuable chemical intermediate for applications in drug discovery and materials science.
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